molecular formula C13H13BrN2O3 B12183114 N-(3-bromophenyl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide

N-(3-bromophenyl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide

Cat. No.: B12183114
M. Wt: 325.16 g/mol
InChI Key: KUVLBHOJXBBXHL-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide is a synthetic organic compound that features a bromophenyl group, a methoxy-substituted oxazole ring, and a propanamide moiety. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Bromination: Introduction of the bromine atom to the phenyl ring, often using brominating agents like bromine or N-bromosuccinimide (NBS).

    Amidation: Coupling of the bromophenyl and oxazole intermediates with a propanamide group, possibly using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the oxazole ring.

    Reduction: Reduction reactions could target the bromophenyl group or the oxazole ring.

    Substitution: The bromine atom on the phenyl ring makes it a candidate for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride (LAH) or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted derivatives of the original compound.

Scientific Research Applications

N-(3-bromophenyl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide may have applications in:

    Medicinal Chemistry: Potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biology: Use as a biochemical probe to study cellular processes.

    Materials Science: Incorporation into polymers or other materials for enhanced properties.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide
  • N-(3-fluorophenyl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide

Uniqueness

The presence of the bromine atom in N-(3-bromophenyl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide may confer unique electronic and steric properties, potentially leading to different biological activities or chemical reactivity compared to its chloro- or fluoro- analogs.

Properties

Molecular Formula

C13H13BrN2O3

Molecular Weight

325.16 g/mol

IUPAC Name

N-(3-bromophenyl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide

InChI

InChI=1S/C13H13BrN2O3/c1-18-13-8-11(19-16-13)5-6-12(17)15-10-4-2-3-9(14)7-10/h2-4,7-8H,5-6H2,1H3,(H,15,17)

InChI Key

KUVLBHOJXBBXHL-UHFFFAOYSA-N

Canonical SMILES

COC1=NOC(=C1)CCC(=O)NC2=CC(=CC=C2)Br

Origin of Product

United States

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